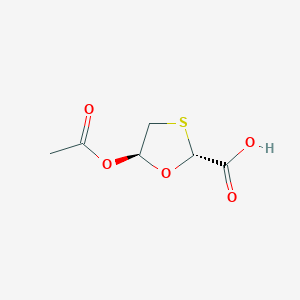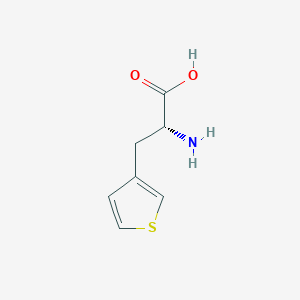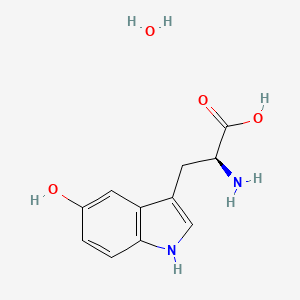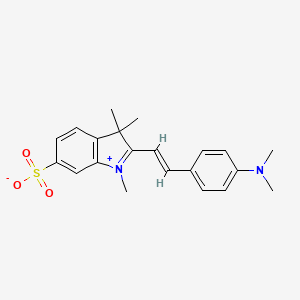
6beta-Methyl Fluorometholone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6beta-Methyl Fluorometholone involves chemoselective hydrogenation processes. Marcos-Escribano et al. (2009) developed an efficient hydrogenation method for 17α-hydroxy-6-methylen-pregna-4,9(11)-diene-3,20-dione using wet Pd on carbon and triethylamine, yielding the corresponding 6α-methyl-pregnane. This process facilitated a large-scale synthesis approach, achieving an overall yield of 45% for Fluorometholone (Marcos-Escribano, Bermejo, Lorente, & Iglesias, 2009).
Molecular Structure Analysis
The molecular structure of Fluorometholone has been elucidated through various analytical techniques. Park, Lee, and Cho (1992) conducted a study to determine the structure, revealing a monoclinic crystal system with specific bond lengths and angles that adhere to normal limits. The analysis highlighted the planarity of ring A, the symmetrical chair conformation of ring B, and the distorted chair conformation of ring C, with ring D adopting an intermediate conformation between 13-14-half-chair and 13-envelope (Park, Lee, & Cho, 1992).
Chemical Reactions and Properties
Fluorometholone's chemical reactivity, particularly involving halogenated compounds, is notable. Toscano et al. (1977) explored the synthesis and topical anti-inflammatory properties of various 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione derivatives. The study demonstrated that the introduction of a halogen atom at specific positions of the steroid structure significantly affects the compound's reactivity and stability, leading to high topical anti-inflammatory activity without systemic effects (Toscano, Grisanti, Fioriello, Barlotti, Bianchetti, & Riva, 1977).
科学的研究の応用
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is a fluorophoric platform for developing chemosensors for various analytes. DFP-based compounds can detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. These chemosensors' development demonstrates the potential for chemical derivatives to function in selective sensing applications, which might extend to the analysis of 6beta-Methyl Fluorometholone's interactions with biological targets (Roy, 2021).
Diagnostic Tools in Infection
Positron emission tomography (PET) imaging, using fluorodeoxyglucose (FDG), has shown promise in detecting and managing infections and inflammatory disorders. This highlights the potential for fluorinated compounds in enhancing diagnostic imaging capabilities, suggesting areas where this compound or its derivatives could be explored for diagnostic applications (Basu et al., 2009).
Drug Metabolism Evaluation
The measurement of 6beta-hydroxycortisol in urine has been considered a marker for drug induction and inhibition, hinting at the importance of understanding how derivatives of fluorometholone, including this compound, could affect or be affected by drug metabolism processes (Galteau & Shamsa, 2003).
作用機序
6|A-Methyl Fluorometholone, also known as 6beta-Methyl Fluorometholone or (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, is a synthetic glucocorticoid . It is primarily used in the treatment of inflammatory eye diseases .
Target of Action
The primary targets of 6|A-Methyl Fluorometholone are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
6|A-Methyl Fluorometholone acts by binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins .
Biochemical Pathways
The action of 6|A-Methyl Fluorometholone affects several biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
Result of Action
The result of 6|A-Methyl Fluorometholone’s action is a reduction in inflammation and immune response. This is achieved through the suppression of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This leads to relief from symptoms in conditions such as inflammatory eye diseases .
Safety and Hazards
特性
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZLTXFLGPHNG-KAUKBTFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)








![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)
![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)